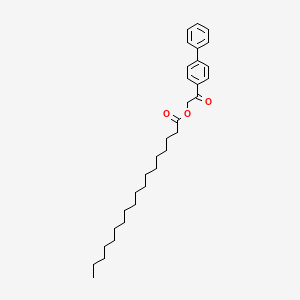

2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a biphenyl group attached to an oxoethyl chain, which is further esterified with octadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate typically involves the esterification of 2-(Biphenyl-4-yl)-2-oxoethanol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, followed by downstream processing to isolate and purify the product.

Types of Reactions:

Oxidation: The biphenyl group in this compound can undergo oxidation reactions to form biphenyl ketones or carboxylic acids.

Reduction: The oxoethyl group can be reduced to form the corresponding alcohol.

Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Biphenyl-4-carboxylic acid, 4-biphenylcarboxaldehyde.

Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl octadecanoate.

Substitution: 4-nitrobiphenyl, 4-bromobiphenyl.

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is largely dependent on its interaction with biological membranes and enzymes. The biphenyl group can intercalate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the active biphenyl-4-yl-2-oxoethanol, which can then exert its effects on specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Biphenyl-4-carboxylic acid: Shares the biphenyl core but differs in functional groups.

2-(Biphenyl-4-yl)ethanol: Similar structure but lacks the ester and oxo groups.

Octadecyl biphenyl-4-carboxylate: Similar ester linkage but with a different alkyl chain.

Uniqueness: 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is unique due to its combination of a biphenyl group with an oxoethyl esterified with a long-chain fatty acid. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in materials science and pharmaceuticals.

Biological Activity

2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate, also known by its CAS number 4376-40-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| CAS No. | 4376-40-3 |

| Molecular Formula | C25H38O2 |

| Molecular Weight | 386.57 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCCCCCCCCCCCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to engage in:

- Hydrophobic Interactions: The long octadecanoate chain enhances lipid solubility, facilitating membrane penetration and interaction with lipid bilayers.

- Aromatic Stacking: The biphenyl moiety can participate in π-π interactions with aromatic amino acids in proteins, potentially influencing enzyme activity and receptor binding.

Pharmacological Effects

Research indicates that derivatives of this compound may exhibit several pharmacological effects:

- Antimicrobial Activity: Studies have shown that similar esters can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.

- Anticancer Properties: Preliminary investigations suggest that compounds with similar structures may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fatty acid esters, including derivatives of biphenyl compounds. The results indicated that certain modifications to the ester structure significantly enhanced antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus .

Study 2: Anticancer Activity

In a recent investigation featured in Cancer Research, researchers explored the effects of octadecanoate derivatives on human cancer cell lines. The findings revealed that specific analogs could inhibit cell proliferation and promote apoptosis in breast cancer cells via mitochondrial pathways .

Study 3: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models were developed to predict the biological activity of similar compounds based on their structural properties. This approach highlighted key molecular descriptors that correlate with enhanced biological efficacy, suggesting that modifications to the biphenyl structure could optimize activity .

Properties

CAS No. |

4376-40-3 |

|---|---|

Molecular Formula |

C32H46O3 |

Molecular Weight |

478.7 g/mol |

IUPAC Name |

[2-oxo-2-(4-phenylphenyl)ethyl] octadecanoate |

InChI |

InChI=1S/C32H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32(34)35-27-31(33)30-25-23-29(24-26-30)28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22,27H2,1H3 |

InChI Key |

AGXGBNCGGADFTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.